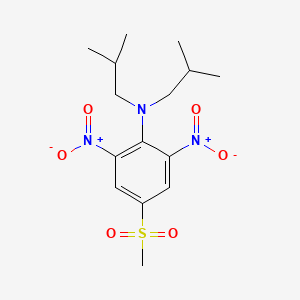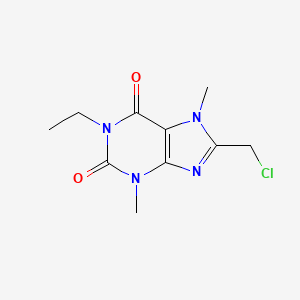
2,2'-Disulfanediylbis(4-hexylnaphthalen-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a disulfide bridge linking two naphthalen-1-ol units, each substituted with a hexyl group. The presence of the disulfide bridge and the naphthalen-1-ol units contributes to its distinctive chemical behavior and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) typically involves the reaction of 4-hexylnaphthalen-1-ol with a disulfide-forming reagent. One common method is the use of Lawesson’s reagent, which facilitates the formation of the disulfide bridge under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
While specific industrial production methods for 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups on the naphthalen-1-ol units can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the reagents used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying disulfide chemistry.
Biology: Investigated for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as a component in controlled release formulations.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) primarily involves its disulfide bridge. The disulfide bond can undergo reversible cleavage and formation, making it a useful tool for studying redox processes. In biological systems, the compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(4-nitrophenol): Similar disulfide bridge but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Features a disulfide bridge with benzamide substituents.
Uniqueness
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is unique due to its specific combination of a disulfide bridge and hexylnaphthalen-1-ol units. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61351-13-1 |
|---|---|
Formule moléculaire |
C32H38O2S2 |
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
4-hexyl-2-[(4-hexyl-1-hydroxynaphthalen-2-yl)disulfanyl]naphthalen-1-ol |
InChI |
InChI=1S/C32H38O2S2/c1-3-5-7-9-15-23-21-29(31(33)27-19-13-11-17-25(23)27)35-36-30-22-24(16-10-8-6-4-2)26-18-12-14-20-28(26)32(30)34/h11-14,17-22,33-34H,3-10,15-16H2,1-2H3 |
Clé InChI |
YMWOCCSPSOEKSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(C2=CC=CC=C21)O)SSC3=C(C4=CC=CC=C4C(=C3)CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
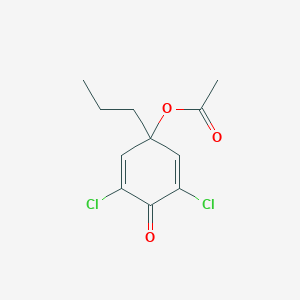
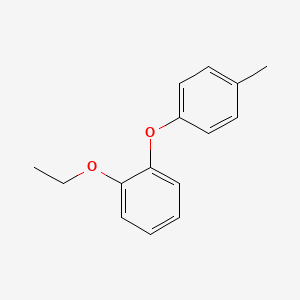
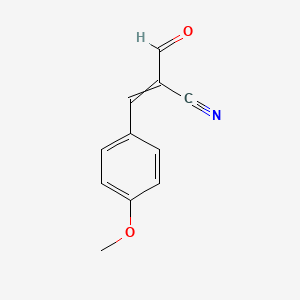
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
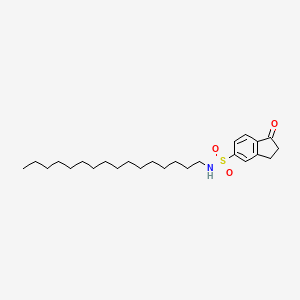
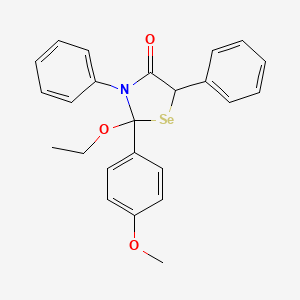
![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
